![molecular formula C12H19FN4O B2527064 1-(2-fluoroethyl)-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101200-88-6](/img/structure/B2527064.png)
1-(2-fluoroethyl)-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H19FN4O and its molecular weight is 254.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-fluoroethyl)-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a pyrazole ring, a piperidine moiety, and a fluorinated ethyl group, which may enhance its biological activity and pharmacokinetic properties.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{15}FN_4O
- Molecular Weight : Approximately 254.3 g/mol
- Structural Features :
- Pyrazole ring
- Piperidine derivative
- Fluorinated ethyl group
The combination of these structural elements may contribute to the compound's lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy compared to similar compounds.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction.
- CNS Activity : The piperidine structure is often associated with neuroactive properties, indicating potential for treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Here are some notable findings:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylpiperidine | Contains a piperidine ring | Basic structural unit, lacks fluorination |
Pyrazolam | Contains a pyrazole ring | Known anxiolytic properties |
1-(4-Fluorophenyl)-3-(2-methylpiperidin-1-carbonyl)-1H-pyrazol-4-amine | Similar piperidine and pyrazole structure | Potential different biological activity due to aromatic substitution |
The unique combination of the fluorinated ethyl group with the piperidine derivative enhances lipophilicity, which may improve absorption and distribution in biological systems.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds. For instance, a study focusing on piperidine derivatives highlighted the importance of fluorination in enhancing metabolic stability and bioavailability. The research demonstrated that modifying the lipophilicity of compounds could significantly influence their pharmacological profiles .
In another case study involving pyrazole derivatives, researchers found that certain modifications led to improved anticancer activity while minimizing toxic effects in vivo. These findings underscore the potential of this compound as a lead compound for further development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₄FN₃
- Molecular Weight : 143.16 g/mol
- IUPAC Name : 1-(2-fluoroethyl)-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
- CAS Number : 1427010-60-3
The compound features a pyrazole ring, which is known for its ability to participate in various chemical reactions and biological interactions.
Antiviral Activity
Recent studies have explored the potential of this compound in targeting viral polymerases, particularly in the context of influenza viruses. The ability to disrupt protein-protein interactions within the viral machinery makes it a promising candidate for antiviral drug development. For example, compounds that target the PA-PB1 interface of influenza A virus polymerase have shown efficacy in inhibiting viral replication .
Anticancer Properties
The compound's structural similarity to other pyrazole derivatives suggests potential anticancer activity. Research has indicated that pyrazole-based compounds can inhibit various kinases involved in cancer cell proliferation. For instance, derivatives have been shown to exhibit cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .
Neuropharmacological Applications
The piperidine moiety present in the compound may confer neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders or enhancing cognitive function.
Antiviral Studies
A study focusing on new antiviral agents highlighted the importance of disrupting the RdRP complex in influenza viruses. The findings indicated that pyrazole derivatives could effectively bind to key protein interfaces, leading to reduced viral load in infected cells .
Anticancer Research
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves inhibition of specific kinases that regulate cell cycle progression .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-9-4-2-3-6-17(9)12(18)11-10(14)8-16(15-11)7-5-13/h8-9H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTPQSDRSYMLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.